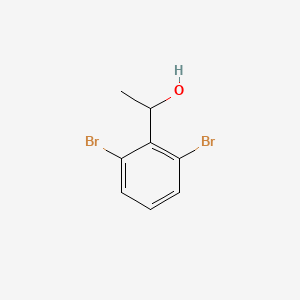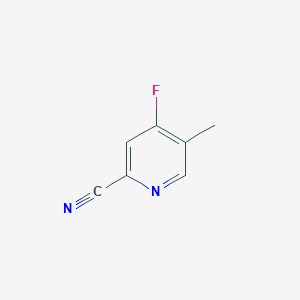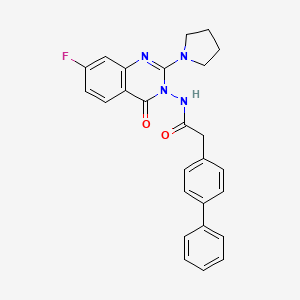
1-(2,6-Dibromophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dibromophenyl)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further bonded to a phenyl ring substituted with two bromine atoms at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,6-Dibromophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of phenylethanol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 1-(2,6-Dibromophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2,6-Dibromophenyl)ethanone.
Reduction: The compound can be reduced to remove the bromine atoms, yielding phenylethanol.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium azide (NaN3) can be employed for substitution reactions.
Major Products:
Oxidation: 1-(2,6-Dibromophenyl)ethanone
Reduction: Phenylethanol
Substitution: Various substituted phenylethanol derivatives
科学的研究の応用
1-(2,6-Dibromophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(2,6-Dibromophenyl)ethanol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and reactivity.
類似化合物との比較
2,6-Dibromophenol: Similar structure but lacks the ethyl chain and hydroxyl group.
1-(2,4-Dibromophenyl)ethanol: Similar structure with bromine atoms at different positions.
Phenylethanol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Uniqueness: 1-(2,6-Dibromophenyl)ethanol is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C8H8Br2O |
|---|---|
分子量 |
279.96 g/mol |
IUPAC名 |
1-(2,6-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 |
InChIキー |
KHWCJWKVYJCFKR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC=C1Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)


![2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B13941891.png)








